molecular formula C8H5Cl2NO4 B1596333 Methyl 2,5-dichloro-3-nitrobenzoate CAS No. 34408-25-8

Methyl 2,5-dichloro-3-nitrobenzoate

Cat. No.: B1596333
CAS No.: 34408-25-8
M. Wt: 250.03 g/mol
InChI Key: BHIJMLGSGLWEIR-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-nitrobenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dichloro-3-nitrobenzoate typically involves the nitration of methyl 2,5-dichlorobenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 2,5-dichloro-3-nitrobenzoate can undergo reduction reactions to convert the nitro group into an amino group, forming Methyl 2,5-dichloro-3-aminobenzoate.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 2,5-dichloro-3-aminobenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2,5-dichloro-3-nitrobenzoic acid

Scientific Research Applications

Chemistry: Methyl 2,5-dichloro-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-nitrobenzoate is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. The chlorine atoms also influence the reactivity of the compound by affecting the electron density of the aromatic ring. These properties enable the compound to participate in various chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

    Methyl 2,5-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-nitrobenzoate: Contains a nitro group but lacks the chlorine atoms, resulting in different reactivity and applications.

    Methyl 2,5-dichloro-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.

Uniqueness: Methyl 2,5-dichloro-3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

methyl 2,5-dichloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIJMLGSGLWEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067843
Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34408-25-8
Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-3-nitrobenzoate
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Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-3-nitrobenzoate
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Record name METHYL 2,5-DICHLORO-3-NITROBENZOATE
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Record name METHYL 2,5-DICHLORO-3-NITROBENZOATE
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Synthesis routes and methods

Procedure details

To stirred solution of 2,5-dichloro-3-nitrobenzoic acid (3.2 g, 13.67 mmol) in DMF (30 mL) was added sodium carbonate (4.3 g, 40.56 mmol) and methyl iodide (9.7 g, 68.30 mmol). The reaction mixture was heated at 60° C. for 18 h. On completion, water was added to the reaction mixture, and the product was extracted using DCM. The combined organic layers were dried and concentrated under reduced pressure to give methyl 2,5-dichloro-3-nitrobenzoate (3 g, 90%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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